N-(2,2,2-Trifluoroethyl)-6-(trifluoromethyl)pyridine-3-carboxamide
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Overview
Description
N-(2,2,2-Trifluoroethyl)-6-(trifluoromethyl)pyridine-3-carboxamide is a fluorinated organic compound characterized by the presence of trifluoromethyl groups and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trifluoroethyl)-6-(trifluoromethyl)pyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 6-(trifluoromethyl)pyridine-3-carboxylic acid.
Amidation Reaction: The carboxylic acid is converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Amine Addition: The acid chloride is then reacted with 2,2,2-trifluoroethylamine under controlled conditions to form the desired carboxamide.
The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, catalysts and alternative reagents may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trifluoroethyl)-6-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although the presence of fluorine atoms generally makes it resistant to many oxidative and reductive processes.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Bases: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Nucleophiles: Grignard reagents, organolithium compounds
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while hydrolysis yields the parent carboxylic acid and amine.
Scientific Research Applications
Chemistry
In chemistry, N-(2,2,2-Trifluoroethyl)-6-(trifluoromethyl)pyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure imparts desirable properties such as increased lipophilicity and metabolic stability, making it valuable in the design of pharmaceuticals and agrochemicals.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. The presence of fluorine atoms can enhance the bioavailability and binding affinity of drugs to their targets. Research is ongoing to investigate its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its stability and resistance to degradation make it suitable for applications in coatings, polymers, and electronic materials.
Mechanism of Action
The mechanism by which N-(2,2,2-Trifluoroethyl)-6-(trifluoromethyl)pyridine-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl groups can enhance binding interactions through hydrophobic effects and electronic interactions.
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)pyridine-3-carboxamide: Lacks the 2,2,2-trifluoroethyl group, making it less lipophilic.
N-(2,2,2-Trifluoroethyl)pyridine-3-carboxamide: Lacks the trifluoromethyl group at the 6-position, affecting its chemical reactivity and stability.
N-(2,2,2-Trifluoroethyl)-6-methylpyridine-3-carboxamide: Contains a methyl group instead of a trifluoromethyl group, altering its electronic properties.
Uniqueness
N-(2,2,2-Trifluoroethyl)-6-(trifluoromethyl)pyridine-3-carboxamide is unique due to the presence of both trifluoromethyl and 2,2,2-trifluoroethyl groups. This dual fluorination enhances its chemical stability, lipophilicity, and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6N2O/c10-8(11,12)4-17-7(18)5-1-2-6(16-3-5)9(13,14)15/h1-3H,4H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPZXJDKZYUUCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCC(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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